molecular formula C7H11BrO3 B8025238 Ethyl 2-bromo-2-methyl-3-oxobutanoate

Ethyl 2-bromo-2-methyl-3-oxobutanoate

Cat. No.: B8025238
M. Wt: 223.06 g/mol
InChI Key: OZXUTTHKNBKELZ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-methyl-3-oxobutanoate is an organic compound with the molecular formula C7H11BrO3. It is a brominated ester that features a keto group, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-2-methyl-3-oxobutanoate can be synthesized through the bromination of ethyl 2-methylacetoacetate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent like acetic acid. The reaction conditions are usually mild, with the temperature maintained at room temperature to slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-methyl-3-oxobutanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or methanol.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-2-methyl-3-oxobutanoate is widely used in scientific research due to its reactivity and functional groups. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-methyl-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new carbon-nitrogen or carbon-sulfur bonds. The keto group can participate in various reactions, including reduction and oxidation, to form different functional groups. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the carbonyl carbon .

Comparison with Similar Compounds

Ethyl 2-bromo-2-methyl-3-oxobutanoate can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity of this compound, particularly in nucleophilic substitution reactions due to the presence of the bromine atom.

Properties

IUPAC Name

ethyl 2-bromo-2-methyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-4-11-6(10)7(3,8)5(2)9/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXUTTHKNBKELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-2-methyl-3-oxobutanoate
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